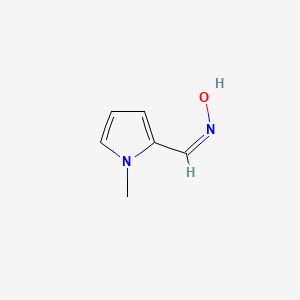

1-methyl-1H-pyrrole-2-carbaldehyde oxime

Description

Overview of Pyrrole-Based Chemical Systems and Their Significance

Pyrrole (B145914) and its derivatives are fundamental five-membered heterocyclic aromatic compounds that are integral to both organic and coordination chemistry. Their unique electronic properties and ability to participate in a wide range of reactions have established them as crucial building blocks in synthesis and as core components of vital biological molecules.

Historical Context of Pyrrole Derivatives in Organic and Coordination Chemistry

Pyrrole was first identified in 1834 by F. F. Runge as a component of coal tar and was later isolated from bone pyrolysate in 1857. wikipedia.orgresearchgate.net Its name is derived from the Greek word "pyrrhos," meaning "fiery" or "reddish," which alludes to the characteristic red color it produces on a pine splint moistened with hydrochloric acid. wikipedia.org

Historically, the significance of pyrrole derivatives became profoundly evident through the study of natural products. These compounds form the core structure of many vital biological molecules, including:

Heme: The iron-containing porphyrin in hemoglobin, essential for oxygen transport. wikipedia.orgnumberanalytics.com

Chlorophyll: The magnesium-containing chlorin (B1196114) responsible for photosynthesis in plants. wikipedia.orgnumberanalytics.com

Vitamin B12: A complex cobalt-containing corrinoid, crucial for various metabolic processes. researchgate.netrsc.org

Bile Pigments: Molecules like bilirubin (B190676) and biliverdin, which are breakdown products of heme. wikipedia.orgresearchgate.net

The synthesis of these complex natural products, such as the Nobel Prize-winning synthesis of haemin by Hans Fischer, solidified the importance of pyrrole chemistry. wikipedia.org In coordination chemistry, the nitrogen atom of the pyrrole ring and its derivatives can act as a ligand, binding to metal ions to form stable complexes. This has led to their use in catalysis, materials science, and the development of new therapeutic agents. researchgate.netrsc.org

Relevance of Oxime Functional Groups in Advanced Chemical Synthesis and Material Science

The oxime functional group (C=N-OH) is a versatile and highly reactive moiety that has been a cornerstone of organic synthesis for over a century. numberanalytics.comnumberanalytics.com Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comnih.gov Their importance stems from their ability to serve as key intermediates in a multitude of chemical transformations and their utility in the development of advanced materials.

In advanced chemical synthesis , oximes are valued for their capacity to be converted into other functional groups. numberanalytics.comnumberanalytics.com They are precursors for the synthesis of:

Amines: Through reduction reactions. numberanalytics.com

Nitriles: Via dehydration reactions. numberanalytics.com

Heterocycles: By participating in various cyclization reactions. numberanalytics.com

Radical Precursors: Oxime derivatives can undergo homolytic cleavage of the N–O bond to generate iminyl radicals, which are useful in forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

In material science , the oxime functional group contributes to the development of novel materials with specific properties. numberanalytics.comacs.org Oxime derivatives have been utilized as:

Polymer modifiers. acs.org

Heavy metal sorbents. acs.org

Components in the synthesis of polymers. numberanalytics.com

Building blocks for supramolecular structures due to their coordination capabilities and potential for hydrogen bonding. rsc.org

The pivotal role of oximes extends to catalysis, analyte recognition, and medical science, making them a subject of continuous research and development. rsc.org

Nomenclature and Structural Context of 1-Methyl-1H-Pyrrole-2-Carbaldehyde Oxime

The systematic name this compound clearly defines the molecule's structure. It indicates a pyrrole ring where the nitrogen atom (position 1) is substituted with a methyl group. At position 2 of this ring, a carbaldehyde oxime group is attached.

Positioning within the Class of Pyrrole Carbaldehyde Oximes

This compound belongs to the family of pyrrole-2-carboxaldehydes, which are characterized by a formyl (–CHO) group or its derivative at the 2-position of the pyrrole ring. nih.gov These compounds have been isolated from various natural sources, including fungi and plants. nih.gov The parent compound for this class is pyrrole-2-carboxaldehyde. chemicalbook.com The subject compound is a derivative where the aldehyde has been converted to an oxime, and the pyrrole nitrogen has been methylated.

The presence of the oxime group introduces the possibility of stereoisomerism (E and Z isomers) due to the C=N double bond, adding another layer of structural complexity and potential for varied reactivity compared to the parent aldehyde. numberanalytics.com

Distinction from Related Pyrrolyloxime Ligands (e.g., Pyrrole-2-Carboxaldehyde Oxime)

The primary distinction between this compound and its close relative, pyrrole-2-carboxaldehyde oxime, lies in the substitution at the pyrrole nitrogen atom.

This compound: Features a methyl group (–CH₃) on the pyrrole nitrogen. This substitution blocks the N-H proton, which can have significant effects on the molecule's physical and chemical properties. For instance, it eliminates the possibility of N-H hydrogen bonding, which can alter its solubility, boiling point, and crystal packing. The presence of the methyl group also influences the electronic properties of the pyrrole ring.

Pyrrole-2-Carboxaldehyde Oxime: Possesses a hydrogen atom on the pyrrole nitrogen (an N-H group). nih.gov This allows it to act as a hydrogen bond donor, influencing its intermolecular interactions. The N-H proton is also acidic and can be removed under basic conditions, allowing the nitrogen to act as a coordination site in metal complexes.

This structural difference is critical in coordination chemistry, as the ligating behavior of the two molecules can differ substantially. While both can coordinate to metals through the oxime nitrogen and oxygen, pyrrole-2-carboxaldehyde oxime offers an additional potential coordination site at the deprotonated pyrrole nitrogen, allowing it to act as a multidentate ligand.

Below is a table comparing the structural and chemical properties of the two compounds.

| Property | This compound | Pyrrole-2-Carboxaldehyde Oxime |

| Molecular Formula | C₆H₈N₂O scbt.com | C₅H₆N₂O nih.gov |

| Molecular Weight | 124.14 g/mol scbt.com | 110.11 g/mol nih.gov |

| CAS Number | 55970-42-8 apolloscientific.co.uk or 37110-15-9 chemicalbook.com | 32597-34-5 scbt.com |

| Pyrrole N-Substituent | Methyl Group (–CH₃) | Hydrogen Atom (–H) |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor only. | Can act as both a hydrogen bond donor (N-H) and acceptor. |

| Acidity | Lacks the acidic N-H proton. | Possesses an acidic N-H proton. |

Note: Discrepancies in CAS numbers can occur for various reasons, including different isomeric forms or reporting by different suppliers.

Scope and Research Focus of the Outline

This article is strictly focused on the chemical nature of this compound as defined by the preceding sections. The scope is confined to its historical and chemical context, nomenclature, and structural relationship to similar compounds. The content is based on established chemical principles and research findings within organic and coordination chemistry. The outline does not extend to application-specific details such as biological activity, safety data, or use in consumer products.

Structure

3D Structure

Properties

CAS No. |

37110-16-0 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

(NZ)-N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5- |

InChI Key |

IUPMPNSDKOHWPJ-ALCCZGGFSA-N |

Isomeric SMILES |

CN1C=CC=C1/C=N\O |

Canonical SMILES |

CN1C=CC=C1C=NO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Methyl 1h Pyrrole 2 Carbaldehyde Oxime

Formylation Strategies for N-Methylpyrrole

Formylation is a chemical process where a formyl group (-CHO) is added to a compound. wikipedia.org For aromatic compounds like N-methylpyrrole, several methods are available. The Vilsmeier-Haack reaction, which uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride, is a common and effective method for formylating pyrroles. orgsyn.org

The synthesis of N-methylpyrrole itself can be achieved by reacting pyrrole (B145914) with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. chemicalbook.comresearchgate.net Another approach involves the reaction of succinaldehyde (B1195056) with methylamine (B109427) under alkaline conditions. google.com

Derivatization of 1-Methyl-1H-Pyrrole to Formylpyrroles

Once N-methylpyrrole is obtained, the formyl group can be introduced at the 2-position to yield 1-methyl-1H-pyrrole-2-carbaldehyde. This aldehyde is a known compound and serves as the direct precursor to the target oxime. nist.govnih.gov The reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine (B1172632) hydrochloride then leads to the formation of 1-methyl-1H-pyrrole-2-carbaldehyde oxime. nih.gov The synthesis of various pyrrole-2-carbaldehyde derivatives can also be achieved through methods like iodine/copper-mediated oxidative annulation. organic-chemistry.org

| Precursor | Reagents for Formylation/Derivatization | Product |

| N-Methylpyrrole | Dimethylformamide, Phosphorus oxychloride (Vilsmeier-Haack) | 1-Methyl-1H-pyrrole-2-carbaldehyde |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | Hydroxylamine hydrochloride | This compound |

Oxime Formation from Carbaldehydes

The synthesis of this compound, a compound of interest in various chemical research areas, primarily involves the reaction of the corresponding aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, with hydroxylamine or its salts. This reaction is a classic example of condensation between a carbonyl compound and a hydroxylamine derivative, leading to the formation of an oxime, characterized by the C=N-OH functional group.

Condensation Reactions with Hydroxylamine

The formation of this compound is achieved through the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine, typically in the form of hydroxylamine hydrochloride. mdpi.com The reaction is generally carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrochloric acid released from the hydroxylamine salt. This neutralization is crucial as the presence of strong acid can influence the isomeric ratio of the resulting oxime. mdpi.com

C₆H₇NO + NH₂OH·HCl → C₆H₈N₂O + H₂O + HCl

The precursor, 1-methyl-1H-pyrrole-2-carbaldehyde, is an arenecarbaldehyde that has been identified in various natural sources, including Capparis spinosa, Nicotiana tabacum, and Glycyrrhiza glabra. nih.gov Synthetic routes to pyrrole-2-carbaldehydes are also well-established, including methods like oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters using a copper catalyst, iodine, and oxygen. organic-chemistry.org This process offers an efficient way to produce the necessary aldehyde precursor. organic-chemistry.org

The reaction conditions for the oxime formation can be optimized to achieve high yields. For instance, similar reactions involving indole-3-carboxaldehyde (B46971) oximes have been performed with high efficiency. mdpi.com

Table 1: Reaction Parameters for Oxime Formation

| Parameter | Description |

|---|---|

| Reactants | 1-Methyl-1H-pyrrole-2-carbaldehyde, Hydroxylamine Hydrochloride |

| Solvent | Typically a polar solvent like ethanol (B145695) or pyridine (B92270). |

| Base | A base such as sodium hydroxide (B78521) or pyridine may be used to neutralize HCl. |

| Temperature | Room temperature to elevated temperatures. |

| Reaction Time | Varies depending on the specific conditions, often monitored by TLC. |

Stereoselective Aspects of Oxime Isomerization (E/Z Isomerism)

Oximes exhibit geometrical isomerism, existing as E and Z isomers due to the restricted rotation around the C=N double bond. adichemistry.com The terms syn and anti are also used to describe the stereochemistry, where for aldoximes, the syn isomer has the hydrogen atom and the hydroxyl group on the same side of the C=N bond, corresponding to the Z configuration. adichemistry.com The anti isomer, with these groups on opposite sides, corresponds to the E configuration. adichemistry.com

The ratio of E and Z isomers of this compound formed during the synthesis can be influenced by the reaction conditions, particularly the pH. mdpi.com It has been observed in related pyrrole-2-carboxaldehyde oximes that protonation with a strong acid, such as trifluoroacetic acid, can lead to the exclusive formation of the Z-configured oxime salt. mathnet.ru This stereospecific protonation is attributed to the stabilization of the Z-protonated form by the pyrrole ring. mathnet.ru

The determination of the specific configuration of the oxime isomers is crucial as they can exhibit different chemical reactivity and biological properties. mathnet.ru Techniques such as 2D NOESY and HMBC NMR are instrumental in the unambiguous structural assignment of the E and Z isomers. mathnet.ru Computational methods, including DP4 and DP4+, are also employed to predict and confirm the stereochemistry of oximes. rsc.org

Table 2: Spectroscopic Data for E/Z Isomer Differentiation

| Spectroscopic Technique | Observation for Z-Isomer | Observation for E-Isomer |

|---|---|---|

| ¹H NMR | Characteristic chemical shifts and coupling constants. | Distinct chemical shifts and coupling constants compared to the Z-isomer. |

| 2D NOESY | NOE correlation between the oxime proton and the adjacent aldehyde proton. | Absence of key NOE correlations observed in the Z-isomer. |

Advanced Synthetic Transformations and Derivatizations of this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The oxime functional group can undergo a variety of transformations, allowing for the introduction of new functionalities and the construction of diverse molecular scaffolds.

One important transformation is the O-alkylation or O-acylation of the oxime to form oxime ethers and esters, respectively. acs.orgmdpi.com These derivatives can act as precursors for the generation of iminyl radicals upon photolysis, which can then participate in various cyclization and addition reactions to form new heterocyclic systems. mdpi.com For example, O-aryl oxime ethers have been used in photoredox catalyzed reactions to synthesize phenanthridine (B189435) derivatives. mdpi.com

Furthermore, the pyrrole ring itself can be a site for further functionalization. The development of diverse cyclization reactions of azomethine ylides with olefins has opened new avenues for the synthesis of novel pyrrole derivatives. nih.gov While not directly starting from the oxime, these methods highlight the potential for modifying the pyrrole core of the molecule.

Derivatization of the oxime can also lead to the formation of other nitrogen-containing heterocycles. For instance, the reaction of related 2-carbonyl-N-allenylpyrroles with hydroxylamine hydrochloride has been shown to produce pyrrole-fused pyrazine (B50134) nitrones. dntb.gov.ua

Table 3: Examples of Advanced Synthetic Transformations

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide, base | Oxime ether |

| O-Acylation | Acyl chloride, base | Oxime ester |

| Iminyl Radical Cyclization | Photolysis (UV light) of oxime esters/ethers | Nitrogen-containing heterocycles |

| [3+2] Cycloaddition | Reaction with dipolarophiles | Functionalized pyrroles |

The exploration of these advanced synthetic transformations continues to be an active area of research, expanding the chemical space accessible from this compound and enabling the synthesis of novel compounds with potential applications in various fields of chemistry.

Coordination Chemistry of 1 Methyl 1h Pyrrole 2 Carbaldehyde Oxime As a Ligand

Ligand Design Principles and Coordination Motifs

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The presence of both a pyrrole (B145914) ring and an oxime group in 1-methyl-1H-pyrrole-2-carbaldehyde oxime provides a rich platform for creating diverse coordination environments.

Pyrrole-based ligands, particularly those with coordinating sidearms like the oxime group, often act as chelating agents. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in the formation of a stable ring structure. In the case of pyrrole oxime ligands, the nitrogen atom of the pyrrole ring and the nitrogen or oxygen atom of the oxime group can both participate in binding to a metal center. This O,N-chelation is a common motif in the coordination chemistry of 2-acylpyrroles. researchgate.netnih.gov The stability of the resulting chelate ring is a significant driving force for complex formation.

The deprotonation of the pyrrole N-H group in related pyrrole-2-carbaldimine ligands can lead to the formation of anionic tetradentate ligands that readily form stable complexes. researchgate.net Similarly, the oxime group in this compound can be deprotonated to form an oximato group, which can then coordinate to a metal ion.

Oxime and oximato groups are known for their remarkable versatility in coordinating to metal ions. acs.orgacs.orgresearchgate.net They can act as monodentate, bidentate, or bridging ligands. The oxime group can coordinate through its nitrogen atom, its oxygen atom, or both simultaneously. acs.org The coordination mode is often influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.

Some of the common coordination modes of the oxime function include:

Monodentate N-coordination: The oxime nitrogen atom donates a lone pair of electrons to the metal center.

Monodentate O-coordination: The oxime oxygen atom coordinates to the metal.

Bidentate N,O-chelation: Both the nitrogen and oxygen atoms of the oxime group bind to the same metal ion, forming a chelate ring.

Bridging coordination: The oxime or oximato group can bridge two or more metal centers. A notable example is the µ2-η1-O-oximato mode, where the oxygen atom bridges two metal centers. acs.orgacs.org

This versatility allows for the construction of a wide array of metal complexes with different dimensionalities and properties.

Complexation with Transition Metal Ions

The ability of this compound and related ligands to form stable complexes with a variety of transition metal ions has been explored. These complexes often exhibit interesting magnetic and structural properties.

Many transition metal complexes containing oxime ligands are paramagnetic, meaning they possess unpaired electrons. For instance, cobalt(II) complexes with pyridine-oxime ligands have been shown to be paramagnetic. mdpi.com Similarly, certain vanadium(IV) complexes with oxime-containing ligands also exhibit paramagnetism. researchgate.net The magnetic properties of these complexes are a direct consequence of the electronic configuration of the central metal ion and the ligand field environment created by the coordinating atoms.

The interaction of pyrrole-imine and oxime-containing ligands with various metal ions has been documented, leading to the formation of diverse coordination compounds.

Palladium(II): Pyrrole-imine chelates of Pd(II) have been synthesized and characterized. whiterose.ac.uk In some cases, the square planar Pd(II) ion is chelated by the nitrogen donors of the ligand, with one of the pyrrole rings remaining unbound. whiterose.ac.uk

Silver(I): Bimetallic Ag(I) complexes with Schiff base ligands containing oxime functionalities have been reported. mdpi.com

Other Metals: The versatility of oxime-containing ligands extends to complexation with a wide range of other metal ions, including dioxomolybdenum(VI) and tungsten(VI). researchgate.net

The following table summarizes the coordination of related pyrrole and oxime ligands with various metal ions:

Supramolecular Architectures and High Nuclearity Clusters

The ability of oxime-containing ligands to act as bridging units is crucial for the construction of supramolecular assemblies and high-nuclearity metal clusters. These complex structures are of great interest due to their potential applications in areas such as magnetism and materials science.

The use of 2-pyridinealdoxime in 3d/4f coordination chemistry has led to the formation of a high-nuclearity Ni(II)8Dy(III)8 cluster. nih.gov This compound represents the highest-nuclearity metal oxime cluster reported to date and exhibits interesting magnetic properties, specifically slow magnetization relaxation. nih.gov The structure features an unprecedented metal topology, highlighting the potential of oxime ligands in creating novel cluster motifs. nih.gov

Compound List

Assembly of {Mn(III)₂₅} Barrel-like Clusters

The ligand this compound has been successfully employed in the synthesis of a novel {Mn(III)₂₅} barrel-like cluster. This marked the first instance of this specific oxime being used to coordinate with paramagnetic transition metal ions, leading to a high-nuclearity cluster. researchgate.net The resulting structure exhibits single-molecule magnet behavior, a property of significant interest in the field of molecular magnetism. researchgate.net

The assembly of such large clusters is a complex process. In manganese chemistry, the final product isolated from a reaction mixture is often one of several species in equilibrium. Factors that influence the identity of the resulting crystalline product include the relative solubility of the various complexes, the presence or absence of specific counterions, lattice energies, and crystallization kinetics. ufl.edu The use of different oxime-based ligands, for instance, can lead to a variety of manganese cluster skeletons, such as trinuclear, hexanuclear, and octanuclear structures. rsc.org

The formation of these clusters often involves the self-assembly of smaller building units. For example, hexanuclear manganese(III) clusters can be formed from two staggered μ₃-oxo-bridged Mn₃ triangles. acs.org These triangular units are held together by the oxygen atoms of the oxime groups. acs.org In other cases, the assembly process can be directed by the ligands themselves, with triaza ligands, for example, promoting the formation of {Mn₃} triangles that then self-assemble. nih.gov

Table 1: Examples of Manganese Clusters with Oxime-Based Ligands

| Cluster Formula | Ligand(s) | Key Structural Feature | Reference |

| {Mn(III)₂₅} | This compound | Barrel-like cluster | researchgate.net |

| Mn(III)₃O(O₂PPh₂)₃(mpko)₃ | methyl 2-pyridyl ketone oxime | Triangular Mn₃ core | nih.gov |

| Mn(III)₆O₂(OMe)₄(O₂PPh₂)₄(mpko)₄₂ | methyl 2-pyridyl ketone oxime | Fusion of two Mn₃ units | nih.gov |

| [Mn(III)₈Mn(II)O₆(O₂CMe)₇(O₃PPh)₂(mpko)₃(H₂O)] | methyl 2-pyridyl ketone oxime | Cage-like structure | nih.gov |

Role of Counter-Cations in Polymeric Topology Formation (e.g., Na⁺ Linking)

Counter-cations can play a determinative role in the supramolecular structure of coordination complexes, influencing the formation of extended polymeric arrays. In the case of the {Mn(III)₂₅} barrel-like cluster formed with this compound, sodium (Na⁺) cations are instrumental in linking the individual clusters into a one-dimensional (1D) polymeric topology. researchgate.net

This linking of high-nuclearity clusters into extended chains is a key feature that can modulate the material's properties. The use of dicarboxylate ligands, for example, has been shown to link hexamanganese(III) clusters into 1D coordination polymers. acs.org Similarly, bis(amide) ligands have been used to create polymeric "framework" arrays with manganese(II) and cobalt(II), where the ligand bridges the metal centers. nih.gov

Influence of Ligand Stereochemistry on Complex Structure

The stereochemistry of the ligand, specifically the E/Z isomerism of the oxime group, can have a significant impact on the resulting complex's structure. While detailed studies on the specific influence of this compound's stereochemistry are not extensively reported in the provided results, the general principles of coordination chemistry suggest its importance.

The spatial arrangement of the donor atoms in a ligand dictates how it can coordinate to a metal center. Different isomers may lead to different coordination modes, which in turn can affect the nuclearity and topology of the resulting cluster. For instance, the coordination of N atoms from triaza ligands to the Jahn-Teller axes of Mn(III) ions directs the formation of specific triangular building blocks. nih.gov

The flexibility or rigidity of a ligand, as well as the disposition of its coordinating groups, are critical factors. The use of different aromatic oxime ligands with varied non-coordinating groups has been shown to contribute significantly to the formation of different cluster skeletons. rsc.org This highlights the principle that subtle changes in ligand structure can have a profound effect on the final supramolecular architecture.

Structural Elucidation and Advanced Characterization of Metal Complexes

Crystallographic Analysis of Coordination Compounds

The primary method for unequivocally determining the three-dimensional structure of these metal complexes is single-crystal X-ray diffraction.

The first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, also known as N-methylpyrrole-2-aldoxime (mpraoH), in the coordination of paramagnetic transition metal ions led to the synthesis and structural characterization of a high-nuclearity {Mn(III)₂₅} barrel-like cluster. rsc.orgresearchgate.net This complex crystallizes and its structure was determined by single-crystal X-ray diffraction, providing precise insights into the ligand's binding modes. rsc.orgresearchgate.net The crystal structure data for this manganese complex is available in a CIF (Crystallographic Information File) format. rsc.org

Detailed bond distances and coordination geometries for the individual manganese centers within the {Mn(III)₂₅} cluster are available in the supplementary crystallographic data of the published study.

Advanced Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques provide complementary data to the crystallographic analysis, offering information about the structure and behavior of the complexes in different states.

While single-crystal X-ray diffraction provides a static picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of diamagnetic metal complexes in solution. For paramagnetic complexes, such as the reported manganese cluster, NMR spectra can be broad and complex due to the influence of the unpaired electrons.

Specific NMR data for metal complexes of this compound is not extensively detailed in the currently available literature, particularly for paramagnetic clusters where analysis is more challenging.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups of the ligand and determining which of them are involved in coordination to the metal ion. Upon complexation, the characteristic vibrational frequencies of the pyrrole (B145914) ring, the C=N (oxime), and N-O bonds of the this compound ligand are expected to shift.

In the case of the {Mn(III)₂₅} cluster, a comparison of the FT-IR spectrum of the free ligand with that of the complex would reveal shifts in the stretching frequencies of the C=N and N-O groups of the oxime moiety, confirming their involvement in coordination to the manganese ions. The spectrum of the complex would also likely show new bands in the low-frequency region corresponding to the Mn-N and Mn-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for characterizing the electronic structure of metal complexes. Analysis of the absorption spectra provides valuable information on the electronic transitions within the ligand and the metal ion, offering insights into the coordination environment and geometry of the complex. The electronic spectra of these compounds are typically recorded in a suitable solvent, such as DMSO, and are characterized by distinct absorption bands corresponding to different types of electronic transitions.

While specific research detailing the UV-Vis spectroscopy of metal complexes derived from this compound is not extensively documented in the reviewed literature, a comprehensive study on the complexes of a structurally analogous Schiff base, synthesized from pyrrole-2-carboxaldehyde and L-Alanine, provides representative findings. The insights from this related system are used here to illustrate the principles of electronic transitions and coordination effects.

The electronic spectrum of the free Schiff base ligand typically exhibits high-intensity absorption bands in the ultraviolet region. These bands are assigned to intra-ligand transitions, specifically π → π* and n → π* transitions. In the case of the pyrrole-2-carboxaldehyde-derived Schiff base, two primary absorption bands were observed at approximately 228 nm and 310 nm, corresponding to π → π* and n → π* transitions, respectively. jetir.org These transitions originate within the organic moiety, involving the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.

Upon complexation with a metal ion, significant changes in the electronic spectrum are observed. The intra-ligand π → π* and n → π* transition bands are typically still present but often undergo a bathochromic shift (a shift to a longer wavelength). This shift is a direct consequence of the ligand coordinating to the metal ion, which alters the energy levels of the ligand's molecular orbitals. The coordination of the ligand to the metal center, often through the azomethine nitrogen, is indicated by this shift to a longer wavelength. jetir.org

Furthermore, the formation of metal complexes introduces new, typically weaker, absorption bands in the visible region of the spectrum. These bands are attributed to d-d electronic transitions, which involve the excitation of electrons between the d-orbitals of the central metal ion. The energies and number of these d-d bands are highly sensitive to the geometry of the coordination sphere around the metal ion.

For instance, the UV-Vis spectrum of a Copper(II) complex with the pyrrole-based Schiff base ligand showed a broad band with multiple absorptions at 332 nm, 447 nm, and 540 nm. This is assigned to the ²B₁g → ²A₁g transition, which is characteristic of a distorted square planar geometry. jetir.org Similarly, a Cobalt(II) complex exhibited a d-d band around 614 nm, assigned to the ¹A₁g → ¹B₁g transition, confirming a square-planar geometry. jetir.org The Nickel(II) complex displayed two distinct d-d bands at 420 nm and 512 nm, which are assigned to the ¹A₁g → ¹A₂g and ¹A₁g → ¹B₁g transitions, respectively. These are characteristic of a square planar geometry for the Ni(II) ion. jetir.org The absence of any band above 650 nm often corroborates this proposed geometry.

The analysis of these d-d transitions, therefore, serves as a crucial tool for deducing the stereochemistry of the metal complexes.

Interactive Data Table: UV-Vis Spectral Data for a Representative Pyrrole-Based Schiff Base Ligand and its Metal Complexes

| Compound | λmax (nm) | Assignment | Inferred Geometry |

| Ligand¹ | 228, 310 | π → π, n → π | - |

| Copper(II) Complex | 332, 447, 540 | ²B₁g → ²A₁g | Distorted Square Planar |

| Cobalt(II) Complex | 614 | ¹A₁g → ¹B₁g | Square Planar |

| Nickel(II) Complex | 420, 512 | ¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g | Square Planar |

¹Data presented is for a Schiff base ligand derived from pyrrole-2-carboxaldehyde and L-Alanine. jetir.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the properties of pyrrole-based compounds and oximes. biointerfaceresearch.commdpi.com This method allows for the calculation of various molecular parameters that help in predicting the behavior of 1-methyl-1H-pyrrole-2-carbaldehyde oxime.

Geometry optimization using DFT methods, such as those employing the B3LYP or PBE1PBE functionals with basis sets like 6-31G(d,p) or 6-31+G*, is a fundamental step in theoretical studies. biointerfaceresearch.commdpi.com This process determines the most stable three-dimensional conformation of the molecule by minimizing its energy. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in related benzimidazole (B57391) derivatives, DFT calculations have been used to determine the planarity of ring structures and the orientation of substituent groups. mdpi.com

Electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. These calculations also help in understanding charge delocalization and the potential for intramolecular charge transfer. biointerfaceresearch.com

Table 1: Representative DFT Functionals and Basis Sets

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, electronic properties |

| PBE1PBE | 6-31+G* | Geometry optimization, electronic properties in solvent |

This table is generated based on methodologies applied to similar compounds as described in the sources. biointerfaceresearch.commdpi.comresearchgate.net

DFT calculations are instrumental in predicting various spectral properties. Time-dependent DFT (TD-DFT) is particularly effective for calculating electronic absorption spectra (UV-Vis). researchgate.net Theoretical spectra are often compared with experimental data to validate the computational methodology. researchgate.net For example, studies on related pyrazine (B50134) derivatives have shown good agreement between computational and experimental optical characteristics. researchgate.net

Infrared (IR) spectroscopy, which probes the vibrational modes of a molecule, can also be simulated using DFT. These theoretical spectra aid in the assignment of experimental IR bands to specific molecular vibrations. Furthermore, Electron Paramagnetic Resonance (EPR) spectroscopy, used for studying species with unpaired electrons, can be augmented with DFT computations to elucidate the structures and dynamics of transient radical intermediates that may be formed from oxime derivatives. mdpi.com

DFT is a powerful tool for exploring the reactivity of molecules and elucidating reaction mechanisms. researchgate.net By calculating reactivity indices, activation energies, and mapping reaction pathways, researchers can predict how a molecule will behave in a chemical reaction. researchgate.net For instance, DFT has been used to study the regio-selectivity of cycloaddition reactions involving pyrrole (B145914) derivatives, demonstrating that such reactions can proceed through a non-concerted, two-stage, one-step molecular mechanism. researchgate.net These theoretical investigations provide insights into the feasibility and outcomes of chemical transformations.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for defining atomic interactions and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into atomic basins, allowing for the analysis of chemical bonds as paths of maximum electron density that link atomic nuclei, known as bond paths. amercrystalassn.orgwiley-vch.de

The analysis involves locating critical points in the electron density, where the gradient of the density is zero. researchgate.net The presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for the existence of a chemical bond. researchgate.net The properties of the electron density at the BCP, such as its magnitude and the Laplacian, provide quantitative information about the nature of the bond, distinguishing between shared-shell (covalent) and closed-shell (ionic, hydrogen, or van der Waals) interactions. wiley-vch.deresearchgate.net QTAIM is particularly useful for identifying and characterizing weak non-covalent interactions, which can be crucial for molecular stability and conformation. researchgate.net

Molecular Modeling and Dynamics Simulations for Ligand-Metal Interactions

Molecular modeling and dynamics simulations are essential for understanding how ligands like this compound interact with metal ions. These methods can predict the geometry of metal complexes and their stability.

In studies of related pyrrole-based Schiff base ligands, molecular modeling has been used to create and optimize the structures of their transition metal complexes (e.g., with Ni(II), Cu(II), and Zn(II)). nih.gov Force fields such as OPLS-2005 are employed to refine the geometries of these complexes. nih.gov Furthermore, molecular docking simulations can predict the preferred binding orientation of these metal complexes within the active site of a protein, providing insights into their potential biological activity. nih.gov This approach is valuable for designing new metal-based compounds with specific functions.

In Silico Prediction of Electronic Properties and Stability

The HOMO-LUMO gap, as previously mentioned, is a significant descriptor of molecular stability; a larger gap implies higher stability and lower reactivity. biointerfaceresearch.com The stability of a molecule can also be assessed through the analysis of hyperconjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis, which often complements DFT calculations. biointerfaceresearch.com These computational predictions are vital for screening potential new molecules and for understanding the fundamental factors that govern their chemical behavior.

Functional Applications and Emerging Research Frontiers

Molecular Magnetism and Single-Molecule Magnets (SMMs)

The quest for smaller and more efficient data storage and quantum computing devices has propelled research into molecular magnetism, particularly in the field of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can exhibit magnetic hysteresis, a property traditionally associated with bulk magnetic materials. The behavior of SMMs is governed by a combination of a high-spin ground state (S) and a large, negative magnetic anisotropy (D), which creates an energy barrier (Ueff) for the reversal of the magnetization. Oxime ligands have proven to be effective components in the construction of polynuclear metal complexes that exhibit SMM properties.

Investigation of Magnetic Anisotropy and Ground State Spin

While direct studies on 1-methyl-1H-pyrrole-2-carbaldehyde oxime-based SMMs are not yet prevalent in the literature, the principles derived from other oxime-containing complexes provide a strong foundation for predicting their potential. The oxime group can act as a bridge between metal ions, facilitating magnetic exchange interactions that can lead to a high-spin ground state. For instance, in manganese-based SMMs with salicylaldoxime (B1680748) ligands, the arrangement of Mn(III) ions bridged by oxime and oxo groups can result in a significant total spin ground state, such as S = 12.

The magnetic anisotropy in these systems is highly dependent on the coordination environment of the metal ions. acs.org For lanthanide-based SMMs, the strong axial crystal field created by the ligands is crucial for achieving high magnetic anisotropy. researchgate.net Theoretical studies on Fe(II) complexes with trigonal pyramidal symmetry have shown that even subtle distortions in the ligand field, which could be influenced by the substituents on a pyrrole (B145914) ring, can have a significant effect on the magnetic anisotropy. jetir.org The N-methylpyrrole group in this compound can influence the electronic and steric environment around a coordinated metal ion, thereby tuning the magnetic anisotropy. The determination of the ground state spin in transition metal complexes is a complex interplay of factors including the metal's d-electron count, coordination number, and ligand field strength. nih.govresearchgate.netnih.gov

Strategies for Designing Efficient SMMs with Enhanced Operating Temperatures

A major goal in SMM research is to increase the operating temperature at which they exhibit magnetic bistability. This requires maximizing the energy barrier for magnetization reversal (Ueff). Key strategies include:

Enhancing Magnetic Anisotropy: The use of lanthanide ions like Dysprosium(III) is a popular strategy due to their inherent large magnetic anisotropy. researchgate.net The ligand field plays a critical role, and designing ligands that enforce a specific coordination geometry to maximize this anisotropy is a primary focus. researchgate.netmdpi.com

Controlling Molecular Symmetry: High symmetry can lead to the cancellation of magnetic anisotropy. Therefore, designing complexes with lower symmetry is often desirable. mdpi.com

The modular nature of ligands like this compound allows for systematic modifications to fine-tune these properties.

Dynamics of Magnetization Reversal in Oxime-Bridged Clusters

The reversal of magnetization in SMMs can occur through various mechanisms, including thermal activation over the energy barrier and quantum tunneling of magnetization (QTM). The dynamics of this reversal are often studied using AC magnetic susceptibility measurements. In some dinuclear Dy(III) complexes with oxime-based ligands, the presence of two different Dy(III) environments can lead to two different dynamics of magnetization reversal. researchgate.net The rate of magnetization reversal can be influenced by external stimuli such as a magnetic field or electromagnetic radiation. nih.govorganic-chemistry.org Understanding and controlling these dynamics is crucial for the application of SMMs in quantum information processing. The specific structure and electronic properties of the bridging oxime ligand can significantly impact these relaxation pathways.

Catalysis and Organometallic Transformations

The unique electronic and steric properties of this compound make it a promising ligand for catalysis. The pyrrole ring can act as an electron-donating group, while the oxime moiety provides a coordination site with both nitrogen and oxygen donors. This combination can stabilize various transition metal centers and influence their catalytic activity and selectivity.

Role in Metal-Catalyzed Organic Reactions

While specific catalytic applications of this compound are still under exploration, the broader families of pyrrole- and oxime-based ligands have demonstrated significant utility in a range of metal-catalyzed reactions.

Oxidation Reactions: Metal complexes containing oxime ligands have been used as catalysts for oxidation reactions. apolloscientific.co.uk For example, iron(II) complexes with α-iminopyridine ligands have shown activity in the oxidation of activated methylene (B1212753) groups and secondary alcohols. nih.gov The pyrrole-2-carbaldehyde moiety itself can be synthesized through copper-catalyzed oxidative annulation reactions. researchgate.netlehigh.edu

Polymerization: Cobalt complexes with pyridine-oxime ligands have been investigated as catalysts for isoprene (B109036) polymerization. nih.gov

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The electronic properties of the supporting ligand are critical for catalytic efficiency. Pyrrole-based ligands have been employed in the synthesis of complexes for applications such as water oxidation catalysis, highlighting their ability to support catalytically active metal centers. researchgate.net

Cyclization and Annulation Reactions: Transition metal-catalyzed reactions of oximes are valuable for the synthesis of various nitrogen-containing heterocycles, such as pyrroles and pyridines. researchgate.net

The data in the following table summarizes some catalytic applications of related pyrrole and oxime compounds.

| Catalyst/Ligand Family | Metal | Reaction Type | Reference |

| Pyridine-Oxime Ligands | Cobalt | Isoprene Polymerization | nih.gov |

| α-Iminopyridine Ligands | Iron(II) | Oxidation of Alcohols and Methylenes | nih.gov |

| Pyrrole-based Ligands | Copper(II), Nickel(II) | Water Oxidation (potential) | researchgate.net |

| O-Acyl Oximes | Palladium | Intramolecular Heck-type Reactions | researchgate.net |

| Pyrrole-2-carboxaldehyde Schiff bases | Various | Antibacterial/Antifungal Activity | jetir.org |

Ligand Effects on Catalytic Activity and Selectivity

The structure of the ligand plays a crucial role in determining the outcome of a catalytic reaction. Key ligand effects include:

Electronic Effects: The electron-donating or -withdrawing nature of the ligand can modulate the electron density at the metal center, thereby influencing its reactivity. The N-methylpyrrole group is generally considered electron-rich, which could enhance the catalytic activity of an associated metal center in certain reactions. The ability of a terpyridine ligand to act as an electron reservoir has been shown to be crucial in nickel-catalyzed alkyl-alkyl cross-coupling reactions.

Steric Effects: The steric bulk of a ligand can control the access of substrates to the metal center, leading to enhanced selectivity. In pyridine-oxime ligated iron complexes, steric hindrance from a methyl group on the pyridine (B92270) ring was found to decrease catalytic activity. nih.gov

Coordination Geometry: The ligand framework dictates the coordination geometry around the metal ion, which in turn influences its catalytic properties. The synthesis of iron(II) complexes with α-iminopyridine ligands has shown that the substitution pattern of the ligand strongly influences the coordination geometry. nih.gov

The combination of the pyrrole and oxime functionalities in this compound offers a unique platform to explore these ligand effects in the design of new and efficient catalysts for a variety of organic transformations.

Development of Novel Coordination Polymer Materials

The synthesis of novel coordination polymers from versatile organic ligands is a burgeoning area of materials science. The compound this compound presents itself as a compelling candidate for the construction of such materials due to its specific structural features. While direct experimental research on coordination polymers derived from this specific ligand is not extensively documented, we can extrapolate the principles of their design and potential properties based on the well-established chemistry of related N-heterocyclic and oxime-based ligands.

Design Principles for 1D, 2D, and 3D Polymeric Structures

The dimensionality of a coordination polymer is fundamentally dictated by the coordination geometry of the metal ion and the connectivity and geometry of the organic linker. In the case of this compound, the molecule offers several potential coordination sites: the nitrogen atom of the pyrrole ring, the nitrogen atom of the oxime group, and the oxygen atom of the oxime group. The interplay of these sites, along with reaction conditions, will determine the final architecture of the polymer.

One-Dimensional (1D) Structures: Linear or zigzag chains are the simplest forms of coordination polymers. These can be envisioned to form when this compound acts as a bidentate ligand, bridging two metal centers. For instance, the oxime nitrogen and the pyrrole nitrogen could coordinate to different metal ions, leading to a chain-like extension. The steric hindrance from the methyl group on the pyrrole ring might also favor the formation of 1D structures over more complex networks.

Two-Dimensional (2D) Structures: The development of 2D layered structures requires the ligand to connect metal centers in a planar fashion. This could be achieved if the ligand utilizes more of its coordination potential, or if secondary linkers are introduced. For example, the oxime group could bridge two metal centers, while the pyrrole nitrogen of another ligand molecule coordinates to one of those same metal centers, creating a sheet-like network. The formation of 2D coordination polymers often relies on a careful selection of metal ions that favor square planar or octahedral geometries, allowing for extension in two dimensions.

Three-Dimensional (3D) Structures: The creation of 3D frameworks necessitates that the ligand and metal ion together form a network that extends in all three spatial dimensions. For this compound to participate in a 3D network, it would likely need to coordinate to multiple metal centers in a non-linear fashion. This could be facilitated by the flexibility of the ligand and the ability of the oxime group to adopt different coordination modes. The use of metal ions with higher coordination numbers and a preference for geometries such as tetrahedral or octahedral would be crucial in promoting the formation of 3D structures.

The table below outlines hypothetical design strategies for achieving different dimensionalities with this compound.

| Desired Dimensionality | Design Strategy |

| 1D | Utilize metal ions with a preference for linear or T-shaped coordination. Employ reaction conditions that favor the ligand acting as a simple bidentate bridge. |

| 2D | Select metal ions that favor square planar or octahedral geometries. Introduce ancillary ligands that can link the 1D chains into layers. Control the stoichiometry to encourage the formation of sheet-like structures. |

| 3D | Employ metal ions with higher coordination numbers and non-planar coordination geometries (e.g., tetrahedral, octahedral). Utilize conditions that promote the ligand to coordinate to multiple metal centers in a divergent manner. |

Exploration of Material Properties Controlled by Coordination Chemistry

The properties of coordination polymers are intrinsically linked to their structural and electronic characteristics, which are determined by the choice of the metal ion and the organic ligand. While specific data for polymers of this compound is not available, we can predict potential properties based on analogous systems.

Magnetic Properties: The presence of paramagnetic metal ions, such as manganese(II), iron(II), cobalt(II), or copper(II), in the coordination polymer could impart interesting magnetic properties. The oxime and pyrrole groups can act as superexchange pathways, mediating magnetic interactions between the metal centers. The strength and nature of these interactions (ferromagnetic or antiferromagnetic) would depend on the bond angles and distances within the coordination sphere. For instance, certain coordination polymers with bridging oxime ligands have been shown to exhibit significant magnetic coupling.

Luminescent Properties: Many coordination polymers exhibit fluorescence or phosphorescence, a property that is highly dependent on the nature of the organic ligand and the metal ion. The pyrrole ring in this compound is an aromatic heterocycle that could give rise to intraligand π-π* transitions, potentially leading to luminescence. Coordination to a metal ion, particularly a closed-shell metal like zinc(II) or cadmium(II), can enhance the rigidity of the ligand and reduce non-radiative decay pathways, thereby increasing the luminescence quantum yield. The emission wavelength could be tuned by modifying the metal center or by introducing substituents on the pyrrole ring.

Catalytic Activity: The unsaturated metal centers within a coordination polymer can act as Lewis acid sites, making them potential catalysts for various organic reactions. The porous nature of some coordination polymers could also allow for size- and shape-selective catalysis. The nitrogen and oxygen donor atoms of this compound would create a specific coordination environment around the metal center, which could influence its catalytic activity and selectivity.

The following table summarizes the potential properties of coordination polymers derived from this compound and the factors influencing them.

| Property | Influencing Factors |

| Magnetic Properties | Choice of metal ion (paramagnetic vs. diamagnetic), coordination geometry, bridging mode of the ligand, and the resulting metal-metal distances. |

| Luminescence | The presence of a conjugated π-system in the ligand, the nature of the metal ion (heavy atoms can enhance phosphorescence), and the rigidity of the overall structure. |

| Catalytic Activity | The availability of open coordination sites on the metal centers, the porosity of the polymer framework, and the electronic properties of both the metal and the ligand. |

Reactivity and Advanced Chemical Transformations of 1 Methyl 1h Pyrrole 2 Carbaldehyde Oxime

Rearrangement Reactions Involving the Oxime Moiety

The oxime group is well-known for its susceptibility to various rearrangement reactions, providing pathways to different nitrogen-containing compounds. These transformations are typically promoted by thermal or acidic conditions.

Oxime-Oxime Rearrangements

The classic rearrangement of an oxime is the Beckmann rearrangement, which transforms an oxime into an amide or a nitrile under acidic conditions. masterorganicchemistry.comwikipedia.org For an aldoxime, such as 1-methyl-1H-pyrrole-2-carbaldehyde oxime, this rearrangement typically yields a nitrile. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate, which upon deprotonation gives the final nitrile product. masterorganicchemistry.com

A variety of reagents can be employed to catalyze the Beckmann rearrangement, offering a range of reaction conditions from strongly acidic to mild. wikipedia.orgorganic-chemistry.org

Table 1: Selected Reagents for Beckmann Rearrangement

| Reagent/Catalyst System | Description |

| Strong Protic Acids (e.g., H₂SO₄) | Classical conditions, often requiring heat. masterorganicchemistry.com |

| Tosyl Chloride | Converts the hydroxyl into a better leaving group (tosylate). wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | A powerful reagent for promoting the rearrangement. wikipedia.org |

| Cyanuric Chloride / Zinc Chloride | A catalytic system that activates the hydroxyl group. wikipedia.org |

| Iodine | Mediates the rearrangement under mild, neutral conditions. organic-chemistry.org |

Sigmatropic Rearrangements of O-Vinyl Oximes for Pyrrole (B145914) Synthesis

A powerful strategy for constructing substituted pyrrole rings involves a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of O-vinyl oximes. nih.gov This reaction, a variation of the Claisen rearrangement, is a key step in a multi-stage process that ultimately leads to the formation of a pyrrole ring from a simpler oxime precursor. While this method synthesizes pyrroles rather than using a pre-formed one like this compound, the underlying reactivity principles are relevant to the oxime moiety.

The general sequence involves the conversion of an O-allyl oxime into an O-vinyl oxime through an iridium-catalyzed isomerization. nih.gov The resulting O-vinyl oxime then undergoes a facile thermal or metal-catalyzed beilstein-journals.orgbeilstein-journals.org-rearrangement to form a 1,4-imino aldehyde. This intermediate subsequently cyclizes via a Paal-Knorr type reaction to afford the final pyrrole product. nih.gov Gold catalysts have also been shown to efficiently promote the rearrangement of O-vinyl oximes to pyrroles under mild conditions.

Table 2: Typical Reaction Sequence for Pyrrole Synthesis via beilstein-journals.orgbeilstein-journals.org Sigmatropic Rearrangement

| Step | Transformation | Typical Reagents/Conditions |

| 1 | O-Allylation | Ketone/Aldehyde + Allyl-hydroxylamine |

| 2 | Isomerization | Iridium catalyst (e.g., [Ir(cod)Cl]₂) |

| 3 | Rearrangement & Cyclization | Mild heating (e.g., 75 °C) or Gold catalyst |

Electrophilic and Nucleophilic Reactions of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The reactivity and regioselectivity of these reactions on this compound are governed by the electronic effects of both the N-methyl group and the C2-substituent.

Regioselective Functionalization of the Pyrrole Nucleus

The functionalization of the pyrrole ring is a balance of the directing effects of its substituents. The N-methyl group is an activating group that directs incoming electrophiles to the ortho (C2 and C5) and para (C3 - relative to the N-H in pyrrole, but relevant for resonance) positions. Since the C2 position is already substituted, the N-methyl group strongly activates the C5 and C3 positions for electrophilic attack. Conversely, the 2-(hydroxyiminomethyl) group is an electron-withdrawing and deactivating group, which would direct incoming electrophiles to the C4 position.

In the competition between these effects, the powerful activating and directing effect of the nitrogen lone pair, enhanced by the N-methyl group, typically dominates. Therefore, electrophilic substitution is expected to occur preferentially at the C5 position, followed by the C3 position. Nucleophilic aromatic substitution is generally difficult on such an electron-rich ring system unless additional, strongly electron-withdrawing groups are present.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | N1 | Activating (Inductive & Hyperconjugation) | C5, C3 |

| -CH=NOH | C2 | Deactivating (Inductive & Resonance) | C4 |

| Net Result | Activated Ring | C5 (major), C3 (minor) |

Exploration of Diverse Reaction Conditions for Functional Group Transformations

A variety of reaction conditions can be employed to achieve specific functional group transformations on both the pyrrole ring and the oxime side chain. For the pyrrole nucleus, standard electrophilic substitution reactions can be adapted, though milder conditions are often necessary to prevent polymerization or degradation of the sensitive pyrrole ring.

The oxime group itself can undergo several key transformations. It can be hydrolyzed back to the parent aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, under acidic conditions. nih.gov Furthermore, the oxime can be reduced to the corresponding primary amine, 1-(1-methyl-1H-pyrrol-2-yl)methanamine, using various reducing agents.

Table 4: Selected Functional Group Transformations and Conditions

| Transformation | Target Functional Group | Typical Reagents and Conditions |

| Halogenation (on ring) | C5-Halo | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in an inert solvent (e.g., THF, CCl₄) |

| Nitration (on ring) | C5-Nitro | Mild nitrating agents (e.g., Acetyl nitrate) at low temperatures |

| Oxime Hydrolysis | C2-Carbaldehyde | Aqueous acid (e.g., HCl, H₂SO₄), often with heating |

| Oxime Reduction | C2-Aminomethyl | H₂/Pd-C, LiAlH₄, or NaBH₃CN |

Redox Chemistry and Stability Considerations

The redox behavior of this compound is of significant interest, particularly the chemistry of the radical intermediates that can be generated. The stability of the compound is influenced by the inherent reactivity of the pyrrole ring.

Studies on the closely related 1-methylindole-3-carbaldehyde oxime have shown that one-electron oxidation leads to the formation of iminoxyl radicals. rsc.org These radical species are key intermediates that can undergo further reactions. The decay of these radicals can proceed through bimolecular pathways to form unstable dimers, which may then degrade into other products such as amides and nitriles. rsc.org

Future Research Directions and Unexplored Avenues

Advancements in Green Chemistry Methodologies for Synthesis

The future synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde oxime and its derivatives will increasingly focus on environmentally benign methodologies that align with the principles of green chemistry. conicet.gov.ar Traditional synthetic routes for pyrroles and oximes often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions. semanticscholar.orgijprajournal.com Future research is poised to overcome these limitations by developing cleaner, more efficient, and sustainable synthetic protocols.

Key advancements are anticipated in several areas:

Novel Catalytic Systems: Research into catalysts that can facilitate pyrrole (B145914) synthesis under milder conditions is ongoing. This includes the use of biosourced organic acids like citric acid, which has proven effective in solventless Paal-Knorr pyrrole synthesis through mechanochemical activation (ball milling). researchgate.net The development of iridium-based catalysts for synthesizing pyrroles from renewable resources like secondary alcohols and amino alcohols represents a sustainable pathway, eliminating two equivalents of hydrogen gas as the only byproduct. nih.gov

Eco-Friendly Solvents and Conditions: A significant push is being made to replace toxic organic solvents. The synthesis of oximes, for instance, has been successfully demonstrated using natural acid catalysts (from sources like citrus fruit juice) in aqueous media at room temperature. ijprajournal.com This approach not only reduces effluent pollution but also simplifies the reaction setup. ijprajournal.com

Energy-Efficient Activation Methods: Techniques such as ultrasound and microwave irradiation are becoming more common in the synthesis of heterocyclic compounds. semanticscholar.org Ultrasound has been shown to increase reaction rates and improve the efficiency of metal-mediated reactions by preventing catalyst aggregation, while microwave-assisted synthesis can dramatically reduce reaction times and energy consumption for pyrrole formation. semanticscholar.orgresearchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. A promising route for pyrrole synthesis involves the intramolecular cyclization of γ-alkynyl oximes, where the hydroxyl group of the oxime acts as the leaving group and is removed as a water molecule, resulting in no organic waste. thieme-connect.com

| Methodology | Key Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| Mechanochemistry | Solvent-free reaction using mechanical force (ball milling) with bio-sourced catalysts. | Paal-Knorr synthesis of the pyrrole ring using minimal solvent. | researchgate.net |

| Aqueous Synthesis | Using water as a solvent with natural acid catalysts. | Formation of the oxime from the corresponding aldehyde in an environmentally friendly medium. | ijprajournal.com |

| Ultrasound/Microwave Assistance | Energy input to increase reaction rates and efficiency. | Accelerating both the pyrrole formation and oximation steps, reducing time and energy. | semanticscholar.org |

| Catalytic Dehydrogenation | Iridium-catalyzed coupling of alcohols and amino alcohols. | A novel, sustainable route to the core pyrrole structure from renewable feedstocks. | nih.gov |

Exploration of Novel Metal Centers and Mixed-Metal Systems for Coordination

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry. The pyrrole nitrogen and the two heteroatoms of the oxime group (nitrogen and oxygen) can act as donor sites, potentially allowing the ligand to bind to metal centers in a bidentate or even tridentate fashion. Future research will likely explore its complexation with a wide array of metals beyond common transition metals.

The coordination chemistry of analogous 2-pyridyl oximes demonstrates their ability to form complexes with various metal ions, including Zn(II) and lanthanides (4f-metals). mdpi.com This is driven by the principle that hard oxygen atoms favor binding to hard metal ions like Ln(III), while softer nitrogen atoms favor coordination to softer metals like Zn(II). mdpi.com Similarly, Schiff bases derived from pyrrole-2-carboxaldehyde are known to form stable complexes with Cu(II), Co(II), Ni(II), and Zn(II). jetir.org Hydrazone derivatives have also been shown to coordinate with palladium and cadmium. researchgate.net

Future avenues of exploration include:

Heavier Transition Metals: There is significant interest in the coordination chemistry of second and third-row transition metals, such as ruthenium (Ru) and osmium (Os). rsc.org Organometallic Ru(II) and Os(II) complexes are being investigated as potential anticancer agents, and the unique electronic properties of this compound could lead to novel therapeutic compounds with enhanced stability and activity. rsc.org

Mixed-Metal Systems: A particularly exciting frontier is the design of heterometallic or mixed-metal cages and polymers. nih.gov By using a pre-formed metal-ligand complex (a "metalloligand") as a building block, it is possible to construct sophisticated architectures. For example, a complex of our title compound with a first metal (e.g., Cu(II)) could be used as a ligand to coordinate with a second, different metal (e.g., Rh, Ir), creating discrete cages or extended networks with tunable properties for catalysis or host-guest chemistry. nih.gov

Lanthanide and Actinide Coordination: The potential for this ligand to coordinate with f-block elements remains largely unexplored. The unique electronic and magnetic properties of lanthanides could lead to materials with interesting luminescent or magnetic characteristics.

| Metal Class | Example Metals | Potential Application | Reference |

|---|---|---|---|

| 1st Row Transition Metals | Co(II), Ni(II), Cu(II), Zn(II) | Catalysis, biological mimics, basic structural studies. | jetir.org |

| 2nd/3rd Row Transition Metals | Ru(II), Os(II), Pd(II), Rh(III), Ir(III) | Anticancer agents, advanced catalysis, photoredox chemistry. | researchgate.netrsc.org |

| Lanthanides (f-block) | Eu(III), Tb(III), Gd(III) | Luminescent materials, magnetic resonance imaging (MRI) contrast agents. | mdpi.com |

| Mixed-Metal Systems | Cu/Rh, Zn/Ln | Host-guest systems, molecular cages, multifunctional materials. | mdpi.comnih.gov |

Integration into Hybrid Materials and Nanostructures

The development of advanced materials is a key area where this compound could make a significant impact. Pyrrole itself is the monomer for polypyrrole (PPy), a well-known conducting polymer, and derivatives are constantly being explored as building blocks for functional materials. urfu.runih.gov The unique structure of our title compound could be leveraged to create new hybrid materials and nanostructures with tailored properties.

Future research could focus on:

Conducting Polymers and Composites: The oxime group could be modified to include a polymerizable unit, allowing for its incorporation into the backbone or as a pendant group on a polymer chain. This could lead to new conducting polymers with enhanced processability or sensory capabilities. Furthermore, functionalized pyrroles can be incorporated into inorganic networks, such as zirconium-silicon oxopolymers, to create organic-inorganic hybrid materials with applications in protective coatings or sensors. rsc.org

Luminescent Materials: Pyrrole-containing structures can be highly luminescent. For example, a pyrrole-fused dicorannulene was recently synthesized and shown to be an efficient blue-light emitter. acs.org By designing and synthesizing extended π-conjugated systems that incorporate the this compound unit, it may be possible to create novel fluorophores for applications in organic light-emitting diodes (OLEDs) or biological imaging.

Nanostructured Materials: Polypyrrole can be synthesized in various nanostructured forms, such as nanorods and nanoparticles. nih.gov These materials have a high surface area and have shown promise as antibacterial agents, with their activity stemming from electrostatic interactions with bacterial cell membranes. nih.gov By using this compound or its complexes as monomers, it may be possible to create functionalized nanostructures with enhanced or targeted biological activity.

Materials for Solar Energy: Pyrrole derivatives, particularly fused systems like dithieno[3,2-b:2′,3′-d]pyrrole (DTP), are important building blocks for organic solar cells. rsc.org The electronic properties of this compound could be tuned through derivatization and polymerization to develop new materials for photovoltaic applications.

Computational Design of Functional Molecules and Materials

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials before their synthesis. mdpi.com For a molecule like this compound, computational methods offer a powerful way to explore its potential and guide experimental efforts.

Key areas for future computational investigation include:

Reaction Mechanism and Synthesis Guidance: Density Functional Theory (DFT) calculations can be used to elucidate plausible reaction mechanisms for the synthesis of pyrrole derivatives, helping to optimize reaction conditions and predict outcomes. researchgate.net Recently, computational models have been developed to predict the feasibility and yield of photocatalyzed reactions involving oximes by matching the frontier orbital energy levels of the reactants, moving beyond a trial-and-error approach. mit.edu

Design of Functional Molecules: Computational methods are crucial for designing molecules with specific functions. DFT studies have been used to investigate pyrrole-isoxazole derivatives as chemosensors, calculating their interaction energies with various anions and analyzing the electronic transitions responsible for the sensory response. nih.govnih.gov Similar methods could be applied to design derivatives of this compound as selective sensors for specific ions or molecules.

Predicting Biological Activity: In drug discovery, computational techniques like molecular docking and metadynamics are used to predict how a molecule will bind to a biological target. mdpi.com Pyrrole-based compounds have been computationally screened and identified as potent anticancer agents that target the colchicine-binding site of tubulin. mdpi.com The same approach could be used to evaluate the potential of our title compound and its designed derivatives as inhibitors of various enzymes or protein-protein interactions. nih.gov

Modeling Material Properties: For materials science applications, computational chemistry can predict the electronic and optical properties of polymers and crystals. acs.org Calculations can determine the band gap, charge transport characteristics, and absorption/emission spectra of new materials derived from this compound, accelerating the discovery of new materials for electronics and photovoltaics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-1H-pyrrole-2-carbaldehyde oxime, and what factors influence reaction yields?

- Methodological Answer : The oxime can be synthesized via condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride under acidic or neutral conditions. Reaction parameters such as solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and stoichiometric ratios of aldehyde to hydroxylamine are critical for yield optimization. For example, analogous aldehyde derivatives have achieved yields up to 98% under reflux conditions . Catalyst-free methods or mild bases (e.g., sodium acetate) can minimize side reactions like overoxidation.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The oxime proton (N–OH) typically appears as a broad singlet near δ 10–11 ppm. The aldimine proton (CH=N) resonates as a sharp singlet around δ 8.0–8.5 ppm. Methyl groups on the pyrrole ring are observed near δ 2.5–3.0 ppm .

- IR : Strong absorption bands at ~3200 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=N stretch) confirm oxime formation.

- HPLC-MS : High-resolution mass spectrometry can validate molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Q. What are the key considerations for optimizing stability and storage conditions?

- Methodological Answer : The compound is sensitive to light, moisture, and elevated temperatures. Storage at 2–8°C in amber glass vials under inert atmosphere (argon or nitrogen) is recommended to prevent degradation. Stability studies for related pyrrole aldehydes show <5% decomposition over six months under these conditions .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of derivatives using this oxime as a chiral building block?

- Methodological Answer : Asymmetric organocatalysis, such as using (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, can induce chirality during cascade reactions. For example, oximes participate in iminium-enolate organocascade reactions to synthesize 5,6-dihydroindolizines with >90% enantiomeric excess (ee). Reaction optimization includes solvent selection (e.g., dichloromethane) and catalyst loading (5–10 mol%) .

Q. How can contradictory data on the oxime’s reactivity in nucleophilic additions be resolved?

- Methodological Answer : Contradictions in reactivity (e.g., regioselectivity in Michael additions) may arise from solvent effects or competing tautomeric forms (oxime ⇌ nitroso). Controlled experiments with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and computational DFT studies can elucidate tautomer dominance. For example, polar aprotic solvents stabilize the oxime form, favoring α-addition .

Q. What computational methods predict the tautomeric behavior of this oxime, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the energy difference between oxime and nitroso tautomers. Experimental validation via variable-temperature NMR can detect tautomeric shifts. For 2-formylpyrroles, computational predictions of ΔG < 2 kcal/mol align with observed equilibrium mixtures .

Q. How does the pyrrole ring’s electronic nature influence the oxime’s reactivity in cycloaddition reactions?

- Methodological Answer : The electron-rich pyrrole ring enhances the electrophilicity of the adjacent oxime group, facilitating [3+2] cycloadditions with alkenes. Substituent effects (e.g., methyl groups) can be studied via Hammett plots, correlating σ values with reaction rates. For analogous compounds, electron-donating groups increase reaction rates by 30–50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.